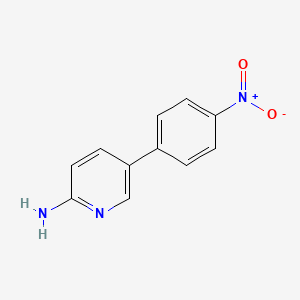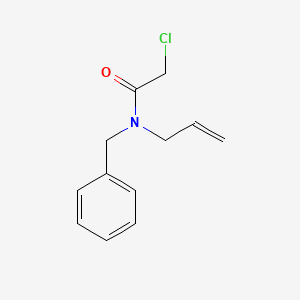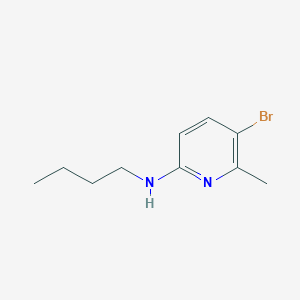![molecular formula C7H11NO6S B12082347 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a seven-membered ring, which is fused to a three-membered ring. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and the addition of an oxidizing agent to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group to other sulfur-containing functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while reduction can yield thiol or thioether derivatives .
Aplicaciones Científicas De Investigación
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar structure but with an oxygen atom instead of sulfur.
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide hydrochloride: Similar structure but in hydrochloride form.
2-Thia-6-azaspiro[3.3]heptane, 6-methyl-, 2,2-dioxide: Similar structure with a methyl group substitution.
Uniqueness
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic structure, which imparts distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications .
Propiedades
Fórmula molecular |
C7H11NO6S |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;oxalic acid |
InChI |
InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-6-2-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |
Clave InChI |
NSQRRRPOCBOGLY-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


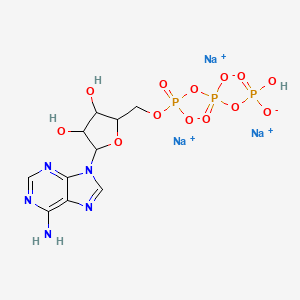
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
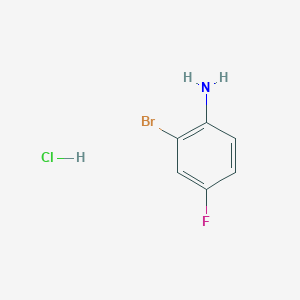
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

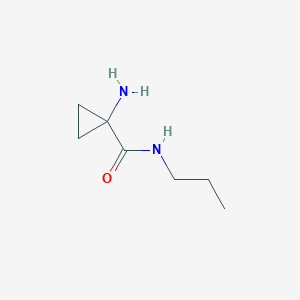



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
